

Fosfomycin Sodium: A Comprehensive Technical Guide to Physicochemical Profiling and Analytical Verification

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Compound of Interest

Compound Name: *fosfomycin sodim*
CAS No.: 105507-57-1
Cat. No.: B1166841

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Executive Summary

As a Senior Application Scientist, I approach the verification of highly polar, low-molecular-weight active pharmaceutical ingredients (APIs) not merely as a checklist of tests, but as a holistic system of orthogonal validations. Fosfomycin sodium presents a unique analytical challenge: it lacks a UV chromophore, possesses extreme hydrophilicity, and is susceptible to epoxide ring-opening degradation. This whitepaper details the self-validating protocols required to rigorously verify its CAS registry identity, molecular weight, and structural integrity, ensuring absolute confidence in downstream drug development applications.

Physicochemical Profiling & Target Causality

A fundamental prerequisite for any analytical workflow is establishing the exact physicochemical parameters of the API. Fosfomycin sodium typically refers to the disodium salt, which must be strictly distinguished from its tromethamine or calcium counterparts, as the counterion significantly impacts the molecular weight, solubility profile, and required chromatographic conditions[1].

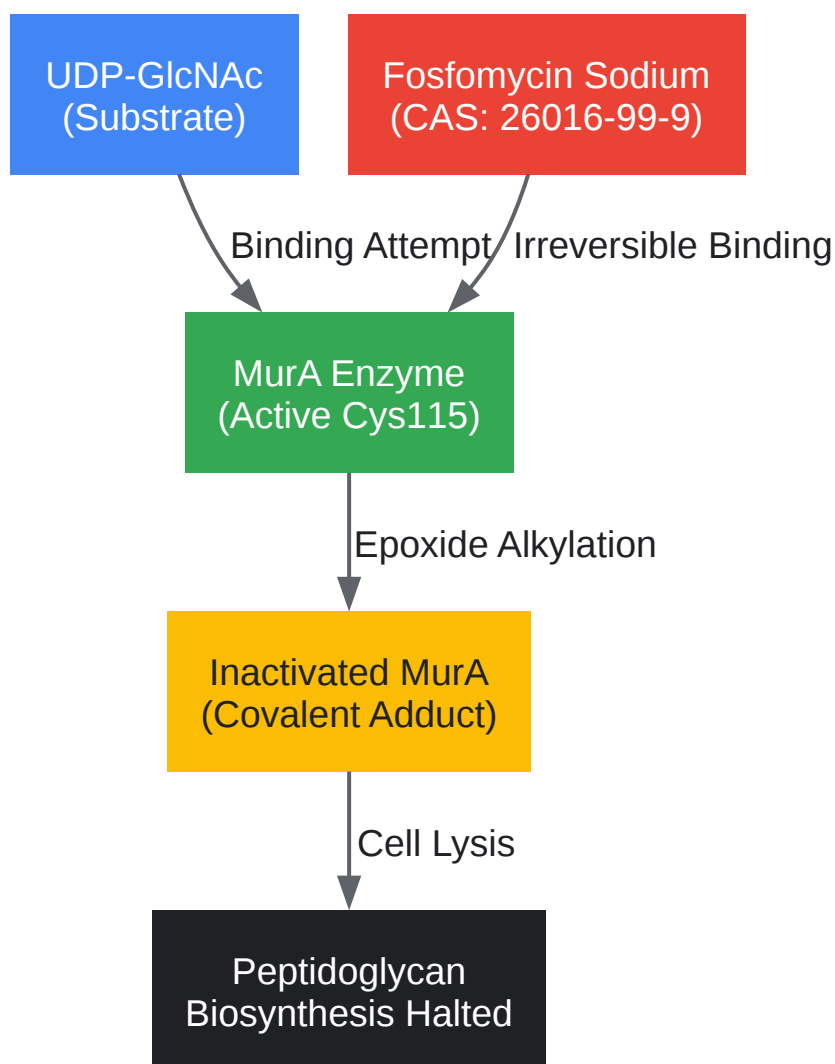
Table 1: Physicochemical Parameters of Fosfomicin Sodium

Parameter	Value	Causality / Analytical Implication
IUPAC Name	Disodium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate	Stereocenters dictate specific optical rotation requirements and biological activity[2].
CAS Registry Number	26016-99-9	Unambiguous identifier for the disodium salt form, distinct from the monosodium variant[3].
Molecular Formula	C3H5Na2O4P	High polarity necessitates specialized ion-pairing agents in reversed-phase HPLC[3].
Molecular Weight	182.02 g/mol	Verified via MS; essential for exact stoichiometric calculations in formulation[2].
Solubility	Freely soluble in water	Requires aqueous-compatible NMR solvents (e.g., D ₂ O) and limits normal-phase chromatography[4].

Mechanism of Action: The Biological Imperative for Structural Integrity

Before executing analytical protocols, it is crucial to understand the biological target, as drug efficacy is directly tied to the structural integrity of the molecule. Fosfomicin acts as a phosphoenolpyruvate (PEP) analogue. It covalently binds to the Cys115 residue of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase)[4].

If the epoxide ring of fosfomicin is hydrolyzed (forming Impurity A, a diol), it loses its ability to alkylate MurA, rendering the API biologically inactive[5]. Thus, our analytical methods must be highly specific to the intact epoxide and phosphonate groups.

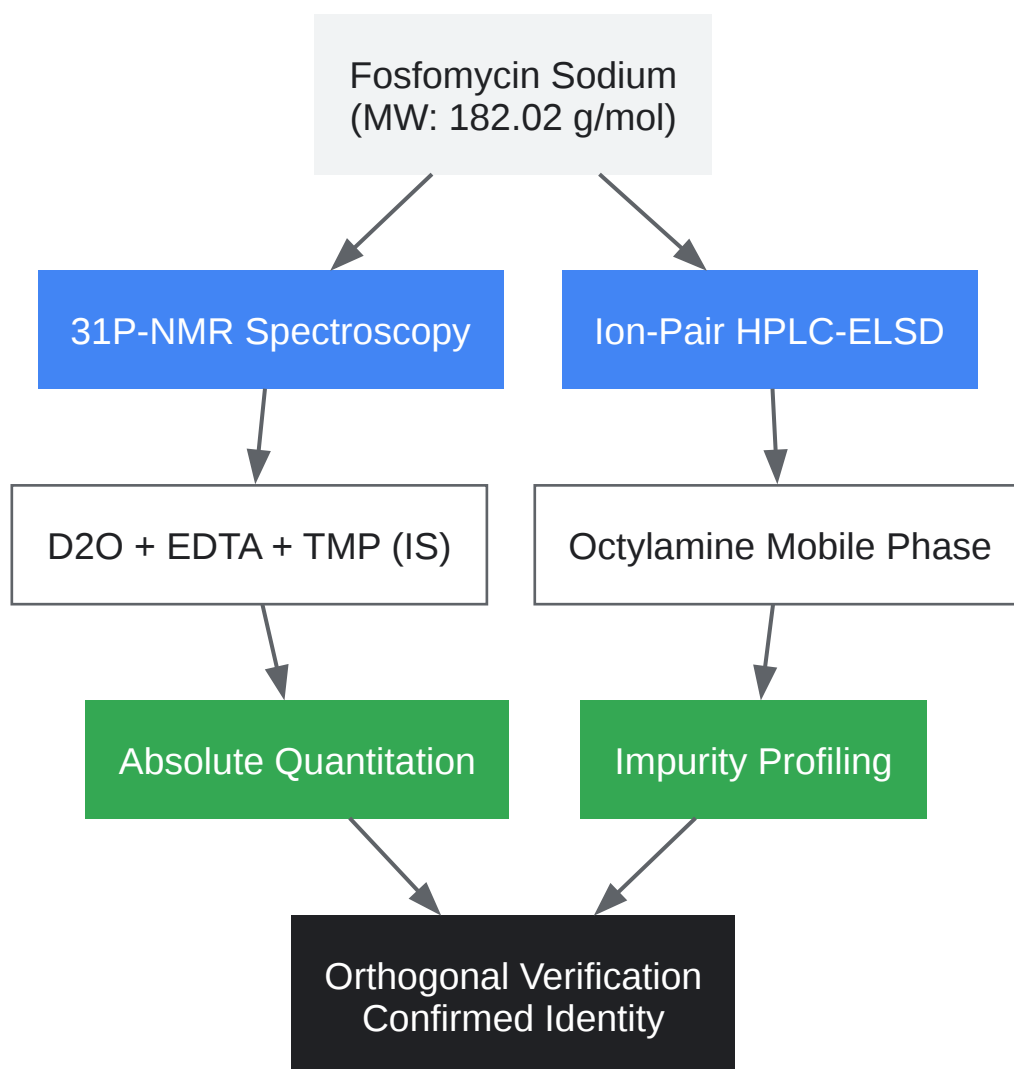


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Fig 1: Mechanism of MurA enzyme inhibition by Fosfomycin Sodium via covalent alkylation.

Advanced Analytical Verification Workflows

To build a self-validating system, we employ two orthogonal methods: one for absolute structural confirmation and quantitation (^{31}P -NMR) and another for impurity profiling and mass verification (HPLC-ELSD/MS).



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Fig 2: Orthogonal analytical workflow for Fosfomycin Sodium verification using NMR and HPLC-ELSD.

Absolute Quantitation via ³¹P-NMR Spectroscopy

Because fosfomycin contains a single phosphorus atom, ³¹P-NMR is an exceptionally clean and specific technique. Unlike ¹H-NMR, which can be cluttered by excipients or degradation products, ³¹P-NMR provides a direct stoichiometric readout of the phosphonate moiety.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 50 mg of Fosfomycin sodium in 1.0 mL of a specialized solvent system comprising 5% D₂O (for deuterium lock) and 40 mg/mL EDTA[5].
 - **Causality:** EDTA is critical. Fosfomycin readily chelates trace paramagnetic metal ions present in glassware or water, which drastically broadens the NMR signal and ruins quantitative integration. EDTA sequesters these ions, yielding sharp, quantifiable peaks[5].
- **Internal Standard Addition:** Introduce a coaxial insert containing a known concentration of trimethyl phosphate (TMP)[5].
 - **Causality:** Using a coaxial insert physically separates the TMP standard from the fosfomycin sample. This prevents any chemical interaction while providing a precise external/internal reference peak for absolute quantitation[5].
- **Acquisition Parameters:** Acquire the ³¹P-NMR spectrum at 298 K using a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the phosphorus nuclei.
 - **Causality:** Complete longitudinal relaxation of the phosphorus nuclei is a strict physical requirement to ensure the integrated peak area is directly proportional to the molar concentration of the analyte.
- **Data Processing:** Phase and baseline correct the spectrum. Integrate the intact fosfomycin peak against the TMP reference peak to verify assay purity.

Purity and Molecular Weight Verification via Ion-Pair HPLC-ELSD/MS

Standard HPLC-UV is entirely blind to fosfomycin due to the lack of a chromophore. We must use Evaporative Light Scattering Detection (ELSD) for universal detection and Mass Spectrometry (MS) for exact molecular weight verification[6].

Step-by-Step Methodology:

- **Mobile Phase Preparation:** Prepare a 15 mM octylamine solution in MS-grade water. Adjust the pH to 5.2 using glacial acetic acid. Mix with acetonitrile in a 92:8 (v/v) ratio[6].

- Causality: Fosfomycin is extremely hydrophilic. Octylamine acts as a volatile ion-pairing reagent. Its hydrophobic tail interacts with the C18 stationary phase, while its positively charged amine pairs with the negatively charged phosphonate of fosfomycin, enabling retention. Volatility is mandatory to prevent fouling of the ELSD or MS source[6].
- Chromatographic Separation: Inject 10 μL of the sample onto a 5 μm C18 column maintained at 35°C with a flow rate of 1.5 mL/min[6].
 - Causality: The C18 stationary phase provides the hydrophobic surface necessary for the octylamine-fosfomycin ion pair to partition effectively, ensuring baseline separation from Impurity A (the ring-opened diol).
- ELSD Detection: Set the drift tube temperature to 45°C and the nebulizing gas (nitrogen) pressure to 3.5 bar[6].
 - Causality: ELSD provides universal detection by evaporating the mobile phase and measuring the light scattered by the remaining non-volatile API particles. The low temperature (45°C) prevents the thermal degradation of the relatively low-molecular-weight fosfomycin[6].
- MS Verification (Orthogonal): Divert a fraction of the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in negative ion mode. Monitor for the $[\text{M-H}]^-$ ion at m/z 137[7].
 - Causality: This confirms the exact molecular weight of the active moiety. The disodium salt (MW 182.02 g/mol) dissociates in solution, yielding the free phosphonic acid anion at 137 Da, providing absolute mass verification[7].

Conclusion

The verification of Fosfomycin sodium (CAS: 26016-99-9, MW: 182.02 g/mol) requires a departure from standard pharmaceutical analytical techniques. By implementing a self-validating system that pairs the structural specificity of ^{31}P -NMR with the separative power of Ion-Pair HPLC-ELSD/MS, researchers can definitively confirm the identity, purity, and biological viability of this critical antimicrobial agent.

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